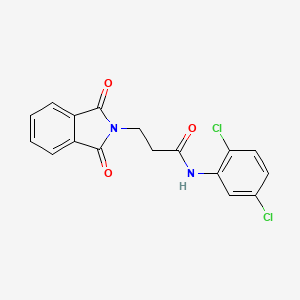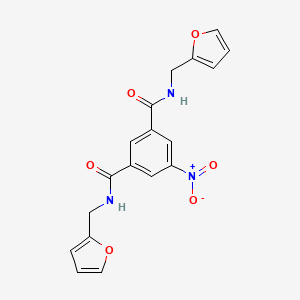![molecular formula C17H20N2O B6003726 2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6003726.png)
2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, also known as JNJ-42153605, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of compounds known as phenols and has been studied for its potential use in various fields of research.
Mécanisme D'action
The mechanism of action of 2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol involves its binding to the serotonin 5-HT7 receptor, which results in the activation of various signaling pathways. This activation leads to the modulation of various physiological processes such as neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol are still being studied. However, it has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function and memory in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments is its high affinity for the serotonin 5-HT7 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of 2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol. One direction is to further investigate its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to study its effects on other physiological processes such as inflammation and immune function. Additionally, the development of more soluble analogs of this compound could lead to its broader use in various fields of research.
In conclusion, 2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is a chemical compound that has been synthesized for scientific research purposes. It has been shown to have an affinity for the serotonin 5-HT7 receptor and has been studied for its potential use in various fields of research. Its mechanism of action involves the activation of various signaling pathways, and it has been shown to have anxiolytic and antidepressant-like effects in animal models. While it has some limitations in lab experiments, there are several future directions for its study that could lead to its broader use in various fields of research.
Méthodes De Synthèse
The synthesis of 2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol involves the reaction of 3-pyridinecarboxaldehyde, 1-piperidinylmethanol, and 2-hydroxybenzaldehyde in the presence of a catalyst. The reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been studied for its potential use in various fields of research such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an affinity for the serotonin 5-HT7 receptor, which is involved in various physiological processes such as mood regulation, memory, and learning. It has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.
Propriétés
IUPAC Name |
2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17-9-2-1-6-15(17)13-19-11-4-3-8-16(19)14-7-5-10-18-12-14/h1-2,5-7,9-10,12,16,20H,3-4,8,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGCWXDVBXIISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}amino)butanoate](/img/structure/B6003645.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide](/img/structure/B6003647.png)
![N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6003654.png)
![N-allyl-N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6003678.png)

![1-isobutyl-4-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-pyrrolidinyl)piperidine](/img/structure/B6003694.png)
![N-(3-cyclopentylpropyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6003695.png)
![N-cycloheptyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6003701.png)
![2-(cyclopentylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003710.png)
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B6003718.png)
![[1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6003731.png)


![(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(3-pyridinyl)methanol](/img/structure/B6003749.png)